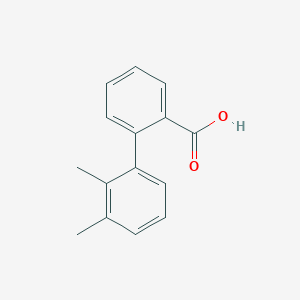
5-(Naphthalen-2-yl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Naphthalen-2-yl)picolinic acid (5-NPA) is a heterocyclic aromatic compound found in a variety of natural and synthetic sources. It has been studied extensively in recent years due to its potential applications in a range of fields, including medicine, agriculture, and biotechnology. 5-NPA has been found to have a variety of biochemical and physiological effects, and is currently being explored for its potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
5-(Naphthalen-2-yl)picolinic acid, 95% has a wide range of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 5-(Naphthalen-2-yl)picolinic acid, 95%-derivatives and 5-(Naphthalen-2-yl)picolinic acid, 95%-analogs. It has also been used as a substrate for enzyme-catalyzed reactions. Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% has been used as a ligand in the study of metal complexes and as a ligand in the study of protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 5-(Naphthalen-2-yl)picolinic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% has been found to bind to a variety of proteins and nucleic acids, suggesting that it may have a role in regulating gene expression.
Biochemical and Physiological Effects
5-(Naphthalen-2-yl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-(Naphthalen-2-yl)picolinic acid, 95% is able to inhibit the growth of certain cancer cell lines, suggesting that it may have potential therapeutic applications in the treatment of cancer. Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% has been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Naphthalen-2-yl)picolinic acid, 95% is a relatively easy compound to synthesize and has a variety of applications in the laboratory. It is relatively stable and can be stored for extended periods of time without significant degradation. Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% can be used in a variety of biochemical and physiological experiments, making it a useful tool for scientific research. However, 5-(Naphthalen-2-yl)picolinic acid, 95% is not without its limitations. It is not water-soluble and can be difficult to work with in aqueous solutions. Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% is not an FDA-approved drug and its use in humans is not currently recommended.
Zukünftige Richtungen
The potential therapeutic applications of 5-(Naphthalen-2-yl)picolinic acid, 95% are the subject of ongoing research. Future studies may focus on developing new synthesis methods for 5-(Naphthalen-2-yl)picolinic acid, 95% and exploring its ability to modulate gene expression. Additionally, further research may be conducted to explore the potential therapeutic applications of 5-(Naphthalen-2-yl)picolinic acid, 95%, such as its potential use as an anti-cancer agent or as an anti-inflammatory agent. Finally, further research may focus on the development of new 5-(Naphthalen-2-yl)picolinic acid, 95%-derivatives and 5-(Naphthalen-2-yl)picolinic acid, 95%-analogs with enhanced pharmacological properties.
Synthesemethoden
5-(Naphthalen-2-yl)picolinic acid, 95% can be synthesized through a variety of methods. One of the most common methods involves the reaction of naphthalene-2-carboxylic acid and picolinic acid, which yields 5-(Naphthalen-2-yl)picolinic acid, 95% as a crystalline product. Other methods of synthesis include the reaction of naphthalene-2-carboxylic acid and picolinic anhydride, and the reaction of naphthalene-2-carboxylic acid and picolinic chloride.
Eigenschaften
IUPAC Name |
5-naphthalen-2-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-8-7-14(10-17-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJNTNYJYWVSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














